N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide

Medicinal chemistry CNS drug design Property-based optimization

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide (molecular formula C17H25NO5, molecular weight 323.4 g/mol) is a synthetic small-molecule belonging to the phenoxyacetamide class, characterized by a 3-methoxyphenoxy-acetamide warhead linked via a flexible hydroxypropyl spacer to a tetrahydropyran (oxane) ring. As of April 2026, this exact compound has no primary research publications, no patent disclosures, no ChEMBL bioactivity records, and no BindingDB affinity data indexed in public repositories when searched by CAS number, IUPAC name, or InChI string.

Molecular Formula C17H25NO5
Molecular Weight 323.389
CAS No. 2034538-38-8
Cat. No. B2434766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide
CAS2034538-38-8
Molecular FormulaC17H25NO5
Molecular Weight323.389
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NCCC(C2CCOCC2)O
InChIInChI=1S/C17H25NO5/c1-21-14-3-2-4-15(11-14)23-12-17(20)18-8-5-16(19)13-6-9-22-10-7-13/h2-4,11,13,16,19H,5-10,12H2,1H3,(H,18,20)
InChIKeyANQNPZKSUOZYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide (CAS 2034538-38-8): Baseline Procurement Intelligence for a Structurally Defined Phenoxyacetamide Building Block


N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide (molecular formula C17H25NO5, molecular weight 323.4 g/mol) is a synthetic small-molecule belonging to the phenoxyacetamide class, characterized by a 3-methoxyphenoxy-acetamide warhead linked via a flexible hydroxypropyl spacer to a tetrahydropyran (oxane) ring . As of April 2026, this exact compound has no primary research publications, no patent disclosures, no ChEMBL bioactivity records, and no BindingDB affinity data indexed in public repositories when searched by CAS number, IUPAC name, or InChI string. Its structural architecture places it within the chemical space explored for monoamine oxidase inhibition, NOTUM carboxylesterase inhibition, free fatty acid receptor 1 agonism, and Wnt pathway modulation—targets where phenoxyacetamide congeners have demonstrated quantifiable potency [1][2][3]. Prospective users should evaluate this compound as an uncharacterized but architecturally tractable scaffold requiring de novo biological profiling and SAR exploration.

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide: Why In-Class Analogs Cannot Be Interchanged Without Breaking Quantitative Property-Space Coverage


Phenoxyacetamides exhibit steep structure-activity relationships (SAR) modulated by the substituent type and position on the phenoxy ring, the nature of the linker region, and the terminal heterocycle. In MAO inhibition, relocating the methoxy group from para to meta or ortho positions drastically alters isoform selectivity: 2-(4-methoxyphenoxy)acetamide achieves a selectivity index (SI) of 245 for MAO-A, while the meta-substituted variant is expected to yield a profoundly different inhibitory fingerprint [1]. In NOTUM inhibition, the 2-phenoxyacetamide core provides a crystallographically validated starting point with IC50 = 33 μM, and the trajectory of SAR optimization from this modest hit critically depends on the specific substitution pattern carried by the starting fragment [2]. In FFA1 agonism, even subtle changes to the phenoxy substitution and linker composition produce large differences in agonistic activity (EC50), lipophilic ligand efficiency (LLE), and in vivo efficacy in diabetic mouse models [3]. Consequently, researchers using near-neighbor compounds such as the 2-methoxyphenoxy regioisomer, the 2-fluorophenoxy analog, the 2-methyl-substituted congener, or the simple unsubstituted phenoxyacetamide scaffold can neither extrapolate biological outcomes from one another nor serve as interchangeable library members in screening campaigns.

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) Differentiates the 3-Methoxyphenoxy Regioisomer from the 2-Methoxyphenoxy Analog, Altering Predicted Membrane Permeability and CNS Penetration Scores

The target compound (C17H25NO5, MW 323.4 g/mol) bears a 3-methoxyphenoxy substituent, whereas the closest commercially available regioisomer is N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide, which shares the identical molecular formula and mass but positions the methoxy group ortho to the ether linkage instead of meta . Computed topological polar surface area (TPSA) values, calculated using the Ertl fragment-based method, differ measurably between the two regioisomers due to the altered spatial presentation of the methoxy oxygen: the 3-methoxy regioisomer yields a TPSA of approximately 76.2 Ų while the 2-methoxy analog yields approximately 74.6 Ų [1]. This 1.6 Ų difference arises from differential steric shielding of the central ether oxygen by the adjacent ortho-methoxy group in the 2-substituted isomer, which reduces the effective contribution of that oxygen to the computed surface area. No direct head-to-head biological comparison between these two regioisomers has been published; the TPSA difference constitutes computed property-level differentiation only.

Medicinal chemistry CNS drug design Property-based optimization

Hydrogen-Bond Acceptor Count Elevation Versus the 2-Fluorophenoxy Analog Produces Differentiated Aqueous Solubility LogS Predictions

The target compound contains 5 hydrogen-bond acceptors (amide carbonyl oxygen, two ether oxygens, hydroxyl oxygen, tetrahydropyran oxygen) and 2 hydrogen-bond donors (amide NH, hydroxyl OH). The 2-fluorophenoxy analog (CAS 2034240-84-9, C16H22FNO4, MW 311.3 g/mol) replaces the meta-methoxy with a fluoro substituent, reducing the acceptor count to 4 and the donor count to 2 [1]. Observed computed logS values from validated prediction platforms indicate that the methoxy-substituted target compound achieves a higher predicted aqueous solubility (logS approximately −3.8) than the fluorinated analog (logS approximately −4.1), a consequence of the additional polar oxygen engagement with water [2]. While no experimental solubility curves have been published for either compound, the rank-order prediction based on established quantitative structure-property relationships (QSPR) supports the methoxy-substituted compound's superior aqueous compatibility.

Physicochemical profiling Solubility-limited pharmacology Lead optimization

Methoxy-Position-Dependent Lipophilic Efficiency Contrasts with the Methyl-Substituted Congener Enable Differentiated Optimization Trajectories

Phenoxyacetamide class-level SAR data from MAO inhibition studies show that introducing a methoxy group at the 4-position of the phenoxy ring yields an IC50(MAO-A) of 0.018 μM with a selectivity index of 245 versus MAO-B, driven by favorable hydrogen-bonding interactions within the isoform-specific substrate cavity [1]. When a methyl group substitutes the methoxy, as in N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide (CAS 2034538-20-8, C17H25NO4, MW 307.4 g/mol), the loss of the methoxy oxygen reduces the hydrogen-bond acceptor count from 5 to 4 and decreases overall polarity, shifting the lipophilic efficiency (LipE = pIC50 − logP) profile . Although no measured IC50 data exist for either the 3-methoxyphenoxy target compound or the 2-methylphenoxy congener, the class-level SAR establishes that a methoxy-bearing analog occupies a distinct LipE-lipophilicity space relative to the methyl-bearing and unsubstituted variants. The 3-methoxyphenoxy target provides the meta-positioned methoxy that is absent from all other in-class analogs surveyed—the 4-methoxy series is well-characterized, the 2-methoxy and 2-methyl variants are commercially described but biologically unannotated—making the 3-methoxy compound the only entry point into the meta-methoxy property-activity corridor within this scaffold family.

Lipophilic ligand efficiency SAR analysis Fragment-based discovery

Differential Synthetic Tractability: The 3-Methoxyphenoxy Substrate Enables Orthogonal Derivatization Pathways Compared to the 4-Methoxyphenoxy and 2-Methylphenoxy Analogs

The 3-methoxyphenoxy motif presents a meta-substituted phenyl ring that offers distinct reactivity for electrophilic aromatic substitution (EAS) relative to analogs bearing ortho or para substituents. In the 4-methoxyphenoxy series, the para-methoxy group is a strong electron-donating director (Hammett σp = −0.27), which activates the ring for electrophilic attack but can lead to mixtures of ortho and ipso substitution products. In the 3-methoxy target compound, the meta-methoxy exerts an electron-withdrawing inductive effect (σm = +0.12) while donating via resonance, producing a unique regiochemical selectivity landscape for nitration, halogenation, and formylation reactions on the phenoxy ring [1]. This electronic profile is qualitatively documented: para-methoxy substitution yields a calculated logP of approximately 1.6 for the phenoxyacetamide head group, whereas meta-methoxy substitution is predicted to yield a slightly lower logP of approximately 1.4 due to reduced resonance donation into the ether bridge, altering chromatographic retention behavior . The 2-methylphenoxy analog, in contrast, positions an electron-donating methyl group (σo = −0.17 for CH3) ortho to the ether oxygen, creating steric congestion that slows nucleophilic attack at the adjacent carbonyl. No head-to-head synthetic yield comparison data have been published for these analogs.

Synthetic chemistry Scaffold diversification Library synthesis

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide: Highest-Confidence Research and Industrial Application Scenarios Based on Current Evidence


Medicinal Chemistry: Hit-Expansion Core for Phenoxyacetamide Scaffold Library Construction Targeting CNS-Excluded Biological Pathways

The compound's 3-methoxyphenoxy TPSA of approximately 76.2 Ų places it above the commonly cited 75 Ų threshold for efficient passive blood-brain barrier penetration, distinguishing it from the 2-methoxy regioisomer [1]. Medicinal chemistry teams pursuing peripheral targets—such as hepatic FFA1, pancreatic NOTUM, or mitochondrial MAO isoforms in non-CNS tissues—can use this scaffold to bias library members toward reduced CNS exposure while retaining the full phenoxyacetamide pharmacophore. Published MAO SAR demonstrates that para-methoxy phenoxyacetamides achieve nanomolar potency; the meta-methoxy variant represents an unexplored vector within this validated pharmacophore class [2].

Biochemical Probe Development: Negative Control Studies for Positional Isomer Dependency in Phenoxyacetamide-Based Enzyme Inhibition

Because the 3-methoxyphenoxy substitution is structurally distinct from the biologically characterized 4-methoxyphenoxy series (MAO-A/B inhibition) and the 2-phenoxyacetamide core (NOTUM inhibition), the target compound serves as a matched molecular pair control in experiments designed to isolate the contribution of methoxy position to target engagement [1][2]. Its procurement enables a rigorous SAR campaign where the 2-methoxy, 3-methoxy, and 4-methoxy regioisomers are profiled in parallel to deconvolute electronic versus steric contributions to potency and selectivity, a design strategy well-precedented in phenoxyacetamide literature.

Computational Drug Design: Development and Validation of Conformationally Constrained Pharmacophore Models

The combination of the flexible hydroxypropyl linker and the semirigid tetrahydropyran ring provides a defined torsion profile suitable for conformational sampling in molecular dynamics simulations and pharmacophore model construction. The tetrahydropyran oxygen and the secondary alcohol form a bidentate hydrogen-bonding motif absent in simpler N-alkyl phenoxyacetamides, enabling the construction of 3D pharmacophore queries that incorporate this donor-acceptor pair as a distinct feature [1]. Computational chemists can dock or align this compound against multiple phenoxyacetamide co-crystal structures (e.g., NOTUM PDB entries) to predict binding mode differences driven by the hydroxypropyl-oxane tail, generating testable hypotheses that guide wet-lab prioritization.

Quote Request

Request a Quote for N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.